4-amino-5-phenyl-1H-pyrimidine-2-thione

Catalog No.
S12576093
CAS No.
M.F
C10H9N3S
M. Wt
203.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-5-phenyl-1H-pyrimidine-2-thione

Product Name

4-amino-5-phenyl-1H-pyrimidine-2-thione

IUPAC Name

6-amino-5-phenyl-1H-pyrimidine-2-thione

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

InChI

InChI=1S/C10H9N3S/c11-9-8(6-12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)

InChI Key

CKRFMKOZGYFGBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=S)N=C2)N

4-Amino-5-phenyl-1H-pyrimidine-2-thione is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that includes an amino group at position 4, a phenyl group at position 5, and a thiol group at position 2. Pyrimidines are aromatic compounds containing two nitrogen atoms in their six-membered ring. This compound is notable for its potential biological activities, which include antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory properties. The presence of the thiol group enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry .

The chemical reactivity of 4-amino-5-phenyl-1H-pyrimidine-2-thione includes several types of reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can undergo reduction, particularly at the phenyl group, using reducing agents like lithium aluminum hydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives with different substituents.

These reactions can yield a variety of products, including disulfides and substituted pyrimidine derivatives, which can further be explored for their biological activities.

4-Amino-5-phenyl-1H-pyrimidine-2-thione exhibits significant biological activity. Research indicates that it possesses anti-inflammatory properties by inhibiting key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. Additionally, studies have shown its potential as an antibacterial agent, with effectiveness against various pathogenic bacteria. The compound's ability to modulate biochemical pathways makes it a valuable candidate for further pharmacological exploration .

The synthesis of 4-amino-5-phenyl-1H-pyrimidine-2-thione can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a three-component coupling reaction using substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis can produce various 4,5-disubstituted pyrimidine derivatives in a single step.
  • Reactions with Thiourea: Another method includes reacting phenyl-substituted compounds with thiourea to yield the desired pyrimidine-thione structure.

These synthetic routes are crucial for producing the compound for both research and potential therapeutic applications .

4-Amino-5-phenyl-1H-pyrimidine-2-thione has diverse applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Studies: Its anti-inflammatory and antimicrobial properties make it an interesting subject for studies aimed at developing new drugs.
  • Chemical Synthesis: The compound is used in the synthesis of other heterocyclic compounds that may exhibit additional biological activities .

Interaction studies of 4-amino-5-phenyl-1H-pyrimidine-2-thione focus on its biochemical mechanisms. The compound interacts with specific molecular targets involved in inflammatory pathways and microbial resistance mechanisms. For instance, its inhibitory action on enzymes related to inflammation suggests potential use in treating inflammatory diseases. Further studies are essential to elucidate its full range of interactions and mechanisms of action .

Several compounds share structural similarities with 4-amino-5-phenyl-1H-pyrimidine-2-thione. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Aminopyrimidine DerivativesSimilar pyrimidine core; varied substituentsAntitrypanosomal and antiplasmodial activities
4,5-Disubstituted Pyrimidine AnalogsMultiple substitutions on the pyrimidine ringDiverse pharmacological profiles
2-Thio-containing PyrimidinesContains thiol groups; similar reactivityEnhanced reactivity due to thiol presence

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

203.05171847 g/mol

Monoisotopic Mass

203.05171847 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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